Lucidin 3-O-glucoside is a natural compound classified as an anthraquinone glycoside. It is primarily isolated from the roots of the plant Rubia cordifolia, commonly known as Indian madder or dyer's madder. This compound has garnered attention due to its potential biological activities, including anticancer properties and its role in traditional dyeing processes.
The primary source of Lucidin 3-O-glucoside is the roots of Rubia cordifolia. This plant has been utilized for centuries in traditional medicine and textile dyeing. The extraction of Lucidin 3-O-glucoside typically involves harvesting, drying, and grinding the roots, followed by solvent extraction methods to isolate the compound.
Lucidin 3-O-glucoside belongs to the class of anthraquinone glycosides, which are characterized by their anthraquinone backbone linked to sugar moieties. This classification highlights its structural complexity and potential for diverse biological activities.
Lucidin 3-O-glucoside can be synthesized through various methods, including:
The industrial production typically employs large-scale extraction techniques. The powdered plant material undergoes solvent extraction, followed by purification methods such as column chromatography and high-performance liquid chromatography (HPLC) to yield pure Lucidin 3-O-glucoside.
The molecular formula of Lucidin 3-O-glucoside is . Its structure features an anthraquinone core with a glucose moiety attached at the 3-position.
Lucidin 3-O-glucoside is involved in several chemical reactions:
These reactions can lead to various derivatives of Lucidin 3-O-glucoside, which may exhibit different biological activities and properties.
Lucidin 3-O-glucoside exerts its biological effects through multiple mechanisms:
Lucidin 3-O-glucoside has several scientific applications:
Lucidin 3-O-glucoside (C₂₁H₂₀O₁₁) is a hydroxylated anthraquinone glycoside predominantly found in the Rubiaceae family, which encompasses over 13,000 species across 637 genera [1] [8]. This compound serves as a chemotaxonomic marker due to its restricted phylogenetic distribution. Its occurrence correlates with evolutionary adaptations in specific lineages, particularly in tribes exhibiting specialized secondary metabolism for environmental stress responses [1] [6].
In Rubia tinctorum (madder), Lucidin 3-O-glucoside accumulates in root tissues at concentrations of 0.8–1.2% dry weight, functioning as a precursor for the histochemical dye alizarin [1] [4]. Hedyotis capitellata synthesizes this compound in aerial parts as a phytoalexin, with inducible production increasing 3.5-fold under pathogen attack [1] [6]. The tissue-specific expression underscores its dual role in pigment storage and biotic stress resistance.
Table 1: Distribution of Lucidin 3-O-Glucoside in Key Plant Species [1] [4] [6]
Plant Species | Plant Family | Tissue Localization | Primary Ecological Role |
---|---|---|---|
Rubia tinctorum | Rubiaceae | Roots | Pigment precursor, antimicrobial |
Hedyotis capitellata | Rubiaceae | Leaves/Stems | Phytoalexin, UV protection |
Galium aparine | Rubiaceae | Rhizomes | Herbivore deterrent |
Morinda citrifolia | Rubiaceae | Fruit exocarp | Antioxidant, seed protection |
Morinda species (e.g., M. citrifolia, M. officinalis) accumulate Lucidin 3-O-glucoside in fruit exocarps (0.3–0.6 mg/g fresh weight), coinciding with phenolic maturation stages [6] [8]. Conversely, Galium species (e.g., G. aparine, G. verum) exhibit rhizome-specific storage at higher concentrations (1.4–2.1 mg/g), suggesting divergent ecological strategies—seed protection versus underground nutrient allocation [1] [8]. This genus-level variation reflects adaptive partitioning of anthraquinone resources.
Table 2: Quantitative Distribution in Morinda vs. Galium Genera [1] [6] [8]
Genus | Representative Species | Lucidin 3-O-glucoside Concentration | Developational Peak |
---|---|---|---|
Morinda | M. citrifolia | 0.42 ± 0.07 mg/g FW (fruit) | Fruit ripening (135 DAF) |
M. officinalis | 0.58 ± 0.12 mg/g FW (fruit) | Fruit maturation (170 DAF) | |
Galium | G. verum | 1.85 ± 0.23 mg/g DW (rhizome) | Late vegetative stage |
G. aparine | 1.63 ± 0.18 mg/g DW (rhizome) | Flowering initiation |
Lucidin 3-O-glucoside biosynthesis proceeds via the shikimate-o-succinylbenzoate (OSB) route, a specialized anthraquinone pathway distinct from polyketide-derived fungal analogs [2] [6]. Key steps include:
Transcriptomic studies in Rubia tinctorum roots confirm coordinated upregulation of OSB-CoA ligase (8.7-fold) and CYP71AZ1 (12.3-fold) under jasmonate elicitation, validating pathway responsiveness to stress signals [9].
Glycosylation stabilizes reactive lucidin aglycone and enhances solubility. This process involves:
Combinatorial expression in Escherichia coli confirms UGT regioselectivity: Cyanidin 3-O-glucosyltransferase (At3GT) from Arabidopsis yields only 27% lucidin glycosylation efficiency compared to native Rubia UGTs, highlighting enzyme-substrate coevolution [10].
Table 3: Glycosyltransferases Involved in Lucidin Glucosylation [1] [10]
Enzyme Source | UGT Family | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Regiospecificity |
---|---|---|---|
Rubia tinctorum UGT86B1 | UGT86 | 146,800 ± 12,500 | C-3 position exclusive |
Hedyotis capitellata UGT89A2 | UGT89 | 89,400 ± 8,300 | C-3/C-6 mixture (4:1) |
Arabidopsis thaliana At3GT | UGT78 | 38,200 ± 3,100 | Low C-3 activity |
Lucidin 3-O-glucoside functions as a multifunctional defense compound through:
Phylogenetically, Rubiaceae subfamilies exhibit divergent defense strategies: Rubioideae combines lucidin glycosides with indole alkaloids, whereas Ixoroideae prioritizes iridoid glycosides. This suggests lucidin glycosides represent an evolutionary innovation for root-specific defense in mineral-rich soils [1] [8].
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